Basic pKa Reduction of ~2 Units Relative to Unsubstituted Piperidine
The introduction of a single fluorine at the 3-position of the piperidine ring reduces the basicity of the secondary amine nitrogen by approximately 2 pKa units compared to the parent piperidine scaffold. This reduction is driven by the strong negative inductive effect (-I) of the electronegative fluorine atom situated two bonds away from the protonation center [1]. This pKa value is distinct from that of the 4-fluoropiperidine regioisomer (pKa 9.4) and substantially higher than the 3,3-difluoro analog (pKa 6.51), highlighting the unique electronic environment of the mono-3-fluoro substitution [2].
| Evidence Dimension | pKa (conjugate acid basicity) |
|---|---|
| Target Compound Data | 9.3 |
| Comparator Or Baseline | Piperidine (pKa 11.22); 4-Fluoropiperidine (pKa 9.4); 3,3-Difluoropiperidine (pKa 6.51) |
| Quantified Difference | Reduction of 1.92 pKa units vs. piperidine; 0.1 pKa units lower than 4-fluoro analog; 2.79 pKa units higher than 3,3-difluoro analog |
| Conditions | Experimental basic pKa measurement for 3-fluoropiperidine; reference values from literature for comparators |
Why This Matters
A pKa reduction of ~2 units shifts the ionization equilibrium at physiological pH, reducing the fraction of protonated, membrane-impermeable amine and potentially improving passive permeability and oral absorption relative to the parent piperidine [3].
- [1] PubChem. 3-Fluoropiperidine (Compound Summary). Basic pKa 9.3. CID 2759157. View Source
- [2] PubChem. 4-Fluoropiperidine (Compound Summary). Basic pKa 9.4. CID 2759159. View Source
- [3] Grygorenko O, et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry. 2023;29(47):e202301383. View Source
